![molecular formula C16H16F2N2O3 B4550605 (E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B4550605.png)
(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Overview
Description
(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves a multi-step process. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the propenone moiety: This involves the condensation of the pyrazole derivative with an aldehyde or ketone in the presence of a base such as sodium hydroxide or potassium carbonate.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenated precursors, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[4-(METHOXY)-3-ETHOXYPHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
- (E)-3-[4-(CHLOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Uniqueness
The presence of the difluoromethoxy group in (E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1-methylpyrazol-4-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O3/c1-3-22-15-8-11(5-7-14(15)23-16(17)18)4-6-13(21)12-9-19-20(2)10-12/h4-10,16H,3H2,1-2H3/b6-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUSOHRVLXWLIP-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)C2=CN(N=C2)C)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)C2=CN(N=C2)C)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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